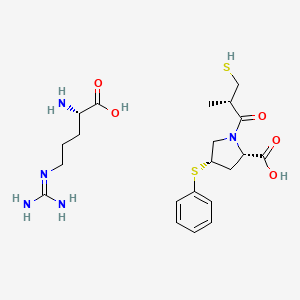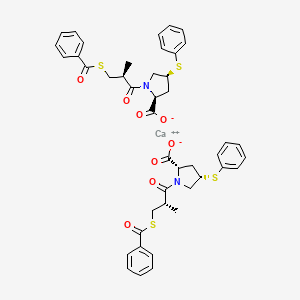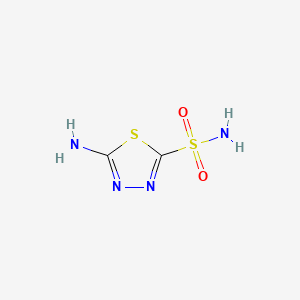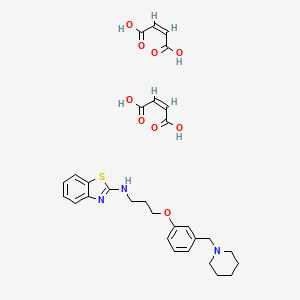
Nératinib
Vue d'ensemble
Description
HKI-272, également connu sous le nom de Nératinib, est un inhibiteur puissant et irréversible de la tyrosine kinase du récepteur 2 du facteur de croissance épidermique humain (HER-2). HER-2 est un membre de la famille ErbB des récepteurs tyrosine kinases, qui jouent un rôle crucial dans la régulation de la croissance cellulaire et de la différenciation. La surexpression de HER-2 est observée dans divers cancers, notamment le cancer du sein, ce qui en fait une cible importante pour la thérapie anticancéreuse .
Applications De Recherche Scientifique
HKI-272 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.
Biology: Investigated for its effects on cell signaling pathways and its potential to induce cell cycle arrest and apoptosis in cancer cells.
Medicine: Developed as a therapeutic agent for the treatment of HER-2 positive breast cancer and other solid tumors. .
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development
Safety and Hazards
Orientations Futures
Neratinib has shown promising efficacy in patients with breast cancer, which is at least non-inferior compared to previous therapeutic regimens . It has the potential to effectively control and prevent brain metastasis in patients with advanced breast cancer, providing a therapeutic strategy for HER2-positive breast cancer . Current research in anti-HER2 therapy is focusing on developing novel TKIs, ADCs, bispecific antibodies, CAR-T, immunotherapy, and inhibiting protein production or increasing degradation .
Mécanisme D'action
Target of Action
Neratinib is a protein kinase inhibitor that primarily targets the Human Epidermal Growth Factor Receptors (HER) - specifically EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4 . This irreversible binding prevents the autophosphorylation of tyrosine residues on the receptor, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .
Biochemical Pathways
The inhibition of EGFR, HER2, and HER4 by Neratinib affects multiple biochemical pathways. It reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways . Additionally, Neratinib has been found to inhibit the mammalian sterile 20-like kinase 1 (MST1), a core kinase of the Hippo developmental pathway, which is a critical regulator of cell death and dysfunction .
Pharmacokinetics
Neratinib and its major active metabolites M3, M6, and M7 have a Tmax (time to reach maximum concentration in the blood) of 2-8 hours . The rate and extent of Neratinib absorption are influenced by food and gastric pH. Administration with a high-fat meal increases Cmax (maximum serum concentration) by 1.7-fold and total exposure by 2.2-fold. Conversely, administration with gastric acid-reducing agents such as proton pump inhibitors reduces Cmax by 71% and total exposure by 65% .
Result of Action
At the molecular level, Neratinib’s action results in decreased proliferation and increased cell death . It also restores sensitivity in PTEN-null, BRAFV600E melanoma to BRAF/MEK inhibition . At the cellular level, Neratinib has shown to improve pancreatic β-cell survival under multiple diabetogenic conditions .
Action Environment
Environmental factors, particularly diet and lifestyle, can influence the action of Neratinib. Overnutrition and physical inactivity, fostered by a Western diet and lifestyle, can abnormally alter glucose metabolism and energy homeostasis. This metabolic imbalance requires more and/or highly functional β-cells to handle, leading to stress, β-cell overwork and exhaustion, degranulation, β-cell degeneration, and finally death . In such an environment, Neratinib has been found to restore normoglycemia and β-cell function, survival, and mass .
Analyse Biochimique
Biochemical Properties
Neratinib blocks signal transduction via inhibition of three epidermal growth factor receptors [ErbB1, ErbB2 (Her2) and ErbB4] . This interaction with the enzymes and proteins of these receptors plays a crucial role in its biochemical properties.
Cellular Effects
Neratinib has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Neratinib is through its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, blocking signal transduction via inhibition of three epidermal growth factor receptors .
Temporal Effects in Laboratory Settings
The effects of Neratinib over time in laboratory settings have been studied extensively. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Neratinib vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Neratinib is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Neratinib is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Neratinib and its effects on its activity or function have been studied. It includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de HKI-272 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau quinoléine, l'introduction de la partie acrylamide et les réactions de couplage finales. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle : La production industrielle de HKI-272 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Des techniques avancées telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées pour améliorer les taux de production et garantir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions : HKI-272 subit diverses réactions chimiques, notamment :
Oxydation : HKI-272 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de HKI-272.
Réactifs et conditions courantes :
Oxydation : Réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Réactifs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Nucléophiles tels que les amines ou les thiols dans des conditions basiques ou acides.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de HKI-272, qui peuvent avoir des activités biologiques modifiées ou des propriétés pharmacocinétiques améliorées .
4. Applications de la recherche scientifique
HKI-272 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de kinases et leurs interactions avec les protéines cibles.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et son potentiel à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses.
Médecine : Développé comme agent thérapeutique pour le traitement du cancer du sein positif au HER-2 et d'autres tumeurs solides. .
Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte et le développement de médicaments
5. Mécanisme d'action
HKI-272 exerce ses effets en se liant de manière irréversible à la poche de liaison à l'ATP du récepteur HER-2, inhibant ainsi son activité kinase. Cette inhibition empêche l'autophosphorylation de HER-2 et l'activation subséquente des voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Le composé inhibe également la kinase du récepteur du facteur de croissance épidermique (EGFR), contribuant ainsi davantage à son activité antitumorale .
Composés similaires :
Lapatinib : Un autre inhibiteur de HER-2 et d'EGFR, mais contrairement à HKI-272, il est un inhibiteur réversible.
Afatinib : Un inhibiteur irréversible de HER-2 et d'EGFR, similaire à HKI-272, mais avec des propriétés pharmacocinétiques différentes.
Trastuzumab : Un anticorps monoclonal ciblant HER-2, utilisé en association avec des inhibiteurs de petites molécules comme HKI-272 pour des effets thérapeutiques améliorés
Unicité de HKI-272 : L'unicité de HKI-272 réside dans son mécanisme de liaison irréversible, qui conduit à une inhibition prolongée des voies de signalisation HER-2 et EGFR. Cette inhibition irréversible entraîne des effets antitumoraux durables, ce qui en fait une option thérapeutique précieuse pour les patients atteints de cancers positifs au HER-2 .
Comparaison Avec Des Composés Similaires
Lapatinib: Another HER-2 and EGFR inhibitor, but unlike HKI-272, it is a reversible inhibitor.
Afatinib: An irreversible inhibitor of HER-2 and EGFR, similar to HKI-272, but with different pharmacokinetic properties.
Trastuzumab: A monoclonal antibody targeting HER-2, used in combination with small molecule inhibitors like HKI-272 for enhanced therapeutic effects
Uniqueness of HKI-272: HKI-272’s uniqueness lies in its irreversible binding mechanism, which leads to prolonged inhibition of HER-2 and EGFR signaling pathways. This irreversible inhibition results in sustained antitumor effects, making it a valuable therapeutic option for patients with HER-2 positive cancers .
Propriétés
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNPDZNEKVCWMY-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220132 | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways. | |
| Record name | Neratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
698387-09-6 | |
| Record name | Neratinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698387-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Neratinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(methoxymethyl)-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1684402.png)
![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)



![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)

![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)




